molecular formula C30H32F6N4O B1678218 Netupitant CAS No. 290297-26-6

Netupitant

Cat. No.: B1678218
CAS No.: 290297-26-6
M. Wt: 578.6 g/mol
InChI Key: WAXQNWCZJDTGBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Netupitant primarily targets the neurokinin 1 (NK1) receptors . These receptors are part of the tachykinin family of receptors and are broadly distributed in both the central and peripheral nervous systems . They play a crucial role in inducing emesis (vomiting) when activated by substance P .

Mode of Action

This compound acts as a highly selective antagonist of the NK1 receptors . It competitively binds to these receptors, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition disrupts the signaling pathways that induce vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurokinin signaling pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This disruption prevents the induction of emesis, which is often triggered by the activation of this pathway .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has an estimated bioavailability of >60% . It is extensively metabolized, primarily by the CYP3A4 enzyme , and to a lesser extent by CYP2D6 and CYP2C9 . The elimination half-life of this compound is approximately 88 hours , and it is primarily excreted via the feces (71%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptors, this compound disrupts the signaling pathways that trigger emesis . This results in a significant reduction in both acute and delayed CINV .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can increase the plasma levels of this compound, potentially enhancing its antiemetic effect . Additionally, the presence of anticipatory nausea before chemotherapy can increase the likelihood of experiencing very late CINV, even in patients who achieve a complete response during the overall period .

Biochemical Analysis

Biochemical Properties

Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .

Metabolic Pathways

This compound undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .

Transport and Distribution

This compound has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how this compound is transported and distributed within cells and tissues are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of netupitant involves multiple steps, starting from inexpensive starting materials. One of the key intermediates is 2-chloro-4-methoxy-5-nitropyridine, which is reacted with N-methylpiperazine in the presence of a solvent such as tetrahydrofuran, toluene, or dichloromethane . The preparation processes for intermediates are simple and highly reproducible, making the overall synthesis cost-effective and environmentally safe .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The methods employed are designed to be easily reproducible and environmentally friendly. The production processes are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Netupitant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group in the intermediate compounds.

    Substitution: Substitution reactions are crucial in the synthesis of this compound, particularly in the formation of key intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Solvents like tetrahydrofuran, toluene, and dichloromethane are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound suitable for pharmaceutical use .

Scientific Research Applications

Netupitant has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound in studying neurokinin 1 receptor antagonists.

    Biology: Helps in understanding the role of substance P in vomiting and other physiological processes.

    Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting. It is also being studied for its potential use in other conditions involving substance P.

    Industry: Employed in the development of new antiemetic drugs and formulations .

Comparison with Similar Compounds

Netupitant is compared with other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant:

Similar Compounds

This compound stands out due to its longer duration of action and its effective combination with palonosetron, providing a comprehensive solution for managing chemotherapy-induced nausea and vomiting .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXQNWCZJDTGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183271
Record name Netupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses.
Record name Netupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

290297-26-6
Record name Netupitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290297-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Netupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 20 g (67.5 mmol) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine and 17.5 ml (101 mmol) N-ethyldiisopropylamine in 200 ml dichloromethane was cooled in an ice bath and a solution of 24 g (75 mmol)2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride in 50 ml dichloromethane was added dropwise. The reaction mixture was warmed to 35-40° C. for 3 h, cooled to room temperature again and was stirred with 250 ml saturated sodium bicarbonate solution. The organic layer was separated and the aqueous phase was extracted with dichloromethane, The combined organic layers were dried (magnesium sulfate) and evaporated. The residue was purified by flash chromatography to give 31.6 g (81%) of 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1yl)-4-(o-tolyl)pyridin-3yl)propanamide as white crystals. M.P. 155-157° C.; MS m/e (%): 579 (M+H+, 100).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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